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Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the HSD17B

superfamily, is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2]

While its precise physiological function is still under investigation, emerging evidence has

strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, particularly non-

alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis

(NASH).[3][4] Hepatic expression of HSD17B13 is significantly upregulated in patients with

NAFLD.[3]

A landmark discovery in the field was the identification of loss-of-function (LoF) genetic variants

in the HSD17B13 gene that confer significant protection against the progression of chronic liver

disease.[5][6] The most well-characterized of these is a splice variant, rs72613567:TA, which

leads to a truncated, unstable protein with reduced enzymatic activity.[5][7] Individuals carrying

this variant have a lower risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[5]

[8] This genetic validation has positioned HSD17B13 as a compelling therapeutic target,

sparking the development of inhibitors aimed at mimicking the protective effects of these

naturally occurring genetic variants.[6][9]

This technical guide provides an in-depth overview of key HSD17B13 genetic variants, their

clinical implications, and the current landscape of inhibitor development. It details the

experimental protocols used to assess enzyme activity and inhibitor sensitivity, and visualizes
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the core signaling pathways and experimental workflows relevant to HSD17B13-targeted drug

discovery.

Genetic Variants of HSD17B13 and Clinical
Significance
Several genetic variants in HSD17B13 have been identified that result in a loss of enzymatic

function and are associated with a reduced risk of developing severe liver disease. These

findings have been replicated across multiple ethnic populations.[5][10] The protective effect

appears specific to the progression of liver injury and fibrosis, rather than preventing initial fat

accumulation (steatosis).[5][11]
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Variant ID Type Consequence
Associated
Protective
Effects

Reference

rs72613567
Splice variant

(TA insertion)

Produces a

truncated,

unstable protein

with reduced

enzymatic

activity.

Reduced risk of

alcoholic and

non-alcoholic

liver disease,

cirrhosis, and

progression from

steatosis to

steatohepatitis.

[5][12]

[5][7][12]

rs6834314
Intergenic variant

(A>G)

Linked to loss of

enzymatic

activity; highly

linked with

rs72613567.

Inversely

associated with

NAFLD and

NASH;

associated with a

lower incidence

of adverse liver

outcomes.[10]

[13]

[10][13]

rs62305723
Missense variant

(p.P260S)

Partial loss of

function.

Associated with

decreased

severity of

NAFLD.[4]

[4]

rs143404524

Protein-

truncating variant

(p.Ala192LeufsT

er8)

Loss of function.

Associated with

decreased

severity of

NAFLD.[4]

[4]

Therapeutic Rationale for HSD17B13 Inhibition
The strong genetic evidence linking LoF variants in HSD17B13 to protection from advanced

liver disease provides a powerful rationale for therapeutic inhibition.[11][14] By
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pharmacologically reducing or eliminating HSD17B13's enzymatic activity, it is hypothesized

that the progression from simple steatosis to inflammatory and fibrotic NASH can be halted or

reversed.[6][9] This has led to the development of multiple therapeutic modalities, including

small molecule inhibitors and RNA interference (RNAi) technologies, several of which are now

in clinical trials.[15][16]

HSD17B13 Signaling and Regulation
The expression of HSD17B13 is regulated by key transcription factors involved in lipid

metabolism. The liver X receptor-α (LXR-α) induces HSD17B13 expression via the sterol

regulatory binding protein-1c (SREBP-1c).[1][8] In a potential positive feedback loop,

HSD17B13 may then promote the maturation of SREBP-1c, further enhancing lipogenesis.[8]

Recent studies also suggest a link between HSD17B13 activity and the pro-fibrotic

transforming growth factor beta-1 (TGF-β1) signaling pathway, providing a potential mechanism

for its role in fibrosis.[17]
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HSD17B13 Regulatory and Signaling Pathway

Liver X Receptor-α
(LXR-α)

SREBP-1c

 Induces

HSD17B13 Gene
Expression

 Upregulates

HSD17B13 Protein
(on Lipid Droplet)

 Translates to

 Promotes
 Maturation

Increased Lipogenesis &
Lipid Droplet Size

 Contributes to

TGF-β1 Signaling

 Upregulates

Hepatic Stellate Cell
(HSC) Activation

 Induces

Liver Fibrosis

 Leads to

Click to download full resolution via product page

HSD17B13 regulatory pathway and its link to fibrosis.
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HSD17B13 Inhibitors
The development of HSD17B13 inhibitors is a rapidly advancing area. Both small molecule and

nucleic acid-based therapies are being explored.

Compound/Th
erapy

Class
Mechanism of
Action

Development
Stage (as of
late 2023/early
2024)

Reference

BI-3231 Small Molecule

Potent and

selective inhibitor

of HSD17B13

enzymatic

activity.

Preclinical

(Chemical

Probe)

[18]

INI-822 Small Molecule

Oral small

molecule

inhibitor of

HSD17B13.

Phase I Clinical

Trial

(NCT05945537)

[15]

Rapirosiran

(ALN-HSD)

RNAi

Therapeutic

(siRNA)

Silences

HSD17B13

mRNA, reducing

protein

expression.

Phase I Clinical

Trial

(NCT04565717)

[16]

ARO-HSD
RNAi

Therapeutic

Double-stranded

RNA molecules

silence

HSD17B13

mRNA.

Phase I/II Clinical

Trial

(NCT04202354)

[15]

AZD7503

Antisense

Oligonucleotide

(ASO)

Knocks down

hepatic

HSD17B13

mRNA.

Phase I Clinical

Trial
[19]

Quantitative Inhibitor Potency
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The potency of small molecule inhibitors is typically quantified by their half-maximal inhibitory

concentration (IC50) or inhibition constant (Ki).

Compound Assay Type Substrate
Human IC50
/ Ki

Mouse IC50
/ Ki

Reference

Compound 1

(Pfizer)
Biochemical

β-estradiol or

LTB4

Reasonably

potent (exact

value not

disclosed)

N/A [7]

Compound 2

(Pfizer)
Biochemical

β-estradiol or

LTB4

Reasonably

potent (exact

value not

disclosed)

N/A [7]

BI-3231
Enzymatic

(Ki)
Estradiol 1.1 ± 0.2 nM 1.8 ± 0.4 nM [18]

BI-3231
Cellular

(IC50)
Estradiol 33 ± 15 nM N/A [18]

Hsd17b13

ASO

Cellular

(IC50)

N/A (mRNA

knockdown)
N/A

29 nM (at

72h)
[20]

Experimental Protocols
Assessing the enzymatic activity of HSD17B13 and the potency of its inhibitors is crucial for

drug development. Below are methodologies for key in vitro assays.

Recombinant HSD17B13 Biochemical Activity Assay
(Luminescence-Based)
This protocol is adapted from methods used in the characterization of HSD17B13 inhibitors and

its crystal structure.[21][22] It measures the production of NADH, a product of HSD17B13's

oxidative activity.

Objective: To determine the enzymatic activity of purified HSD17B13 and measure the IC50 of

test inhibitors.
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Materials:

Purified, recombinant full-length HSD17B13 protein.

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.

Cofactor: NAD+.

Substrate: Estradiol or Leukotriene B4 (LTB4).

Test Inhibitor Compounds: Serially diluted in DMSO.

Detection Reagent: NAD(P)H-Glo™ Detection Reagent (Promega).

384-well white assay plates.

Luminometer.

Procedure:

Prepare serial dilutions of the test inhibitor compound in DMSO. Further dilute in Assay

Buffer to the desired final concentrations.

In a 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle (for control

wells).

Add 10 µL of HSD17B13 enzyme (e.g., 50-100 nM final concentration) and cofactor NAD+

(e.g., 100 µM final concentration) solution prepared in Assay Buffer.

Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the

enzyme.

Initiate the enzymatic reaction by adding 5 µL of the substrate (e.g., 10-50 µM Estradiol) to

each well.

Incubate the reaction for 60 minutes at room temperature.
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Stop the reaction and detect NADH production by adding 20 µL of NAD(P)H-Glo™ Detection

Reagent to each well.

Incubate for an additional 60 minutes in the dark to stabilize the luminescent signal.

Measure luminescence using a plate-reading luminometer.

Calculate the percent inhibition for each compound concentration relative to DMSO controls

and determine the IC50 value using a four-parameter logistic dose-response curve.

Cellular HSD17B13 Activity Assay (Mass Spectrometry-
Based)
This protocol measures the enzymatic activity of HSD17B13 in a cellular context, providing a

more physiologically relevant assessment of inhibitor potency.[14][18]

Objective: To measure the activity of HSD17B13 in cells overexpressing the protein and

determine the cellular IC50 of inhibitors.

Materials:

HEK293 cells stably or transiently overexpressing human HSD17B13.

Cell culture medium (e.g., DMEM with 10% FBS).

Substrate: Estradiol.

Test Inhibitor Compounds: Serially diluted.

LC-MS/MS system (e.g., RapidFire Mass Spectrometry).

Procedure:

Seed HEK293-HSD17B13 cells in a multi-well plate and grow to ~90% confluency.

Remove the growth medium and replace it with a serum-free medium containing the serially

diluted test inhibitor. Incubate for 1-2 hours.
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Add the substrate (Estradiol) to the medium and incubate for a defined period (e.g., 4-6

hours) at 37°C.

Collect the cell culture supernatant.

Analyze the supernatant using an LC-MS/MS system to quantify the amount of substrate

(Estradiol) converted to product (Estrone).

Calculate the percent inhibition of product formation at each inhibitor concentration

compared to vehicle-treated cells.

Determine the cellular IC50 value by fitting the data to a dose-response curve.

Inhibitor Discovery and Validation Workflow
The process of identifying and characterizing novel HSD17B13 inhibitors typically follows a

multi-step workflow, progressing from high-throughput screening to detailed cellular and in vivo

validation.
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HSD17B13 Inhibitor Discovery Workflow
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A typical workflow for HSD17B13 inhibitor discovery.

Conclusion and Future Directions
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The discovery of protective loss-of-function variants in HSD17B13 has fundamentally changed

the landscape of therapeutic development for chronic liver disease. HSD17B13 is now one of

the most genetically validated targets for NASH and liver fibrosis. The ongoing clinical trials for

both small molecule and RNAi-based inhibitors will be critical in determining whether the

protective effects observed in individuals with natural genetic variants can be replicated

pharmacologically.

Future research will likely focus on several key areas: further elucidating the precise enzymatic

functions and substrates of HSD17B13 in the complex cellular environment of the liver,

identifying biomarkers that can track target engagement and therapeutic response in clinical

trials, and understanding the interplay between HSD17B13 variants and other genetic risk

factors for liver disease, such as those in PNPLA3 and TM6SF2. The continued development

of potent and selective inhibitors, guided by the detailed experimental and structural

approaches outlined in this guide, holds immense promise for delivering a new class of

therapeutics for patients with advanced liver disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic
activity - PMC [pmc.ncbi.nlm.nih.gov]

3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

6. Review article: the role of HSD17B13 on global epidemiology, natural history,
pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

7. scispace.com [scispace.com]

8. Review article: the role of HSD17B13 on global epidemiology, natural history,
pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b12386426?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/328478751_Role_of_HSD17B13_in_the_liver_physiology_and_pathophysiology
https://pmc.ncbi.nlm.nih.gov/articles/PMC7604732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7604732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8776652/
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.824776/full
https://utsouthwestern.elsevierpure.com/en/publications/a-protein-truncating-hsd17b13-variant-and-protection-from-chronic/
https://pubmed.ncbi.nlm.nih.gov/36349732/
https://pubmed.ncbi.nlm.nih.gov/36349732/
https://scispace.com/pdf/crystal-structures-of-17-beta-hydroxysteroid-dehydrogenase-198fxn2i.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047549/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. pubs.acs.org [pubs.acs.org]

10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver
outcomes: Results from a multi-ethnic Asian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

11. pnas.org [pnas.org]

12. Impact of a Loss-of-Function Variant in HSD17B13 on Hepatic Decompensation and
Mortality in Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]

13. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver
outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

14. enanta.com [enanta.com]

15. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH
[dimabio.com]

16. Phase I randomized double-blind study of an RNA interference therapeutic targeting
HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. biorxiv.org [biorxiv.org]

18. pubs.acs.org [pubs.acs.org]

19. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of
AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]

20. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice
model - PMC [pmc.ncbi.nlm.nih.gov]

21. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]

22. enanta.com [enanta.com]

To cite this document: BenchChem. [HSD17B13 Genetic Variants and Inhibitor Sensitivity: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386426#genetic-variants-of-hsd17b13-and-
inhibitor-sensitivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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